Anisomycin

Catalog No.
S575186
CAS No.
22862-76-6
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisomycin

CAS Number

22862-76-6

Product Name

Anisomycin

IUPAC Name

[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3

InChI Key

YKJYKKNCCRKFSL-UHFFFAOYSA-N

Solubility

Soluble in DMSO

Synonyms

Anisomycin, Flagecidin

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O

Protein Synthesis Inhibition:

  • Mechanism: Anisomycin primarily acts as a protein synthesis inhibitor by binding to the 60S ribosomal subunit, thereby preventing the formation of peptide bonds. This property makes it a valuable tool for studying protein translation, ribosome function, and cellular processes dependent on protein synthesis .

Antiparasitic Activity:

  • Potential: Recent research has explored anisomycin's potential as a broad-spectrum antiparasitic agent. Studies have shown activity against various parasites, including Naegleria fowleri (amoeba causing brain infections), apicomplexan parasites (like Plasmodium causing malaria), and Trypanosoma brucei (causing sleeping sickness) .
  • Limitations: While in vitro studies show promise, in vivo efficacy remains under investigation. Preliminary findings suggest potential limitations in oral administration for some parasitic infections .

Anti-Cancer Properties:

  • Mechanism: Anisomycin exhibits anti-cancer properties through multiple mechanisms, including:
    • Inhibiting cell proliferation: By blocking protein synthesis, anisomycin can hinder the growth and division of cancer cells .
    • Inducing cell death: Anisomycin can trigger apoptosis (programmed cell death) in some cancer cell lines .
  • Research: Ongoing research explores the potential of anisomycin as a standalone or combination therapy for various cancers. However, its clinical application for cancer treatment is still under investigation.

Other Applications:

  • Neuroscience: Anisomycin is used to study memory formation and consolidation by disrupting protein synthesis during specific learning processes .
  • Inflammation: Studies suggest anisomycin's potential to modulate inflammatory responses by inhibiting specific signaling pathways. Further research is needed to understand its therapeutic potential in inflammatory diseases .

Anisomycin, also known as flagecidin, is an antibiotic compound derived from the bacterium Streptomyces griseolus. Its chemical formula is C₁₄H₁₉NO₄. Anisomycin is primarily recognized for its ability to inhibit protein synthesis in eukaryotic cells by targeting the peptidyl transferase activity of the 80S ribosome, which is crucial for assembling amino acids into proteins. In addition to inhibiting protein synthesis, anisomycin can partially inhibit DNA synthesis at concentrations that significantly affect protein synthesis, making it a compound of interest in both pharmacology and molecular biology .

  • Anisomycin inhibits protein synthesis by binding to the ribosomal peptidyl transferase center (PTC) on the 60S ribosomal subunit.
  • This binding disrupts the formation of peptide bonds, preventing the elongation of nascent protein chains.
  • Interestingly, anisomycin also activates stress-activated protein kinases (SAPKs) like JNK, which are involved in cellular stress responses [].
  • Anisomycin is a potential health hazard due to its cytotoxicity [].
  • It can cause irritation to skin, eyes, and respiratory tract upon contact or inhalation.
  • There is limited data on its specific toxicity, but proper handling procedures for laboratory chemicals should be followed when working with anisomycin [].

Anisomycin's primary mechanism of action involves the inhibition of protein synthesis through the disruption of peptide bond formation during translation. It binds to the ribosome and interferes with the peptidyl transferase center, effectively halting the elongation phase of protein synthesis. This action can lead to apoptosis in cells at lower concentrations due to stress signaling pathways being activated, such as the mitogen-activated protein kinase (MAPK) pathway .

Anisomycin exhibits a range of biological activities:

  • Protein Synthesis Inhibition: It effectively inhibits eukaryotic protein synthesis, which has made it a valuable tool in research for studying gene expression and cellular processes.
  • Memory Modification: Research suggests that anisomycin may play a role in memory modification by inhibiting the consolidation of long-term memories. This has implications for understanding memory-related disorders .
  • Apoptosis Induction: At certain concentrations, anisomycin can trigger apoptosis in various cell types by activating stress response pathways .

Several synthetic routes have been developed for anisomycin:

  • Natural Extraction: The most common method involves fermentation of Streptomyces griseolus, which produces anisomycin naturally.
  • Chemical Synthesis: Recent studies have reported synthetic approaches that include aldol-based methods and stereospecific total syntheses starting from amino acids like d-tyrosine. These methods often involve multiple steps and specific catalysts to achieve high yields and selectivity .

Anisomycin has several applications:

  • Antibiotic Use: It is used as an antimicrobial agent in laboratory settings, particularly for isolating Neisseria gonorrhoeae and Neisseria meningitidis using specialized media like Martin Lewis agar.
  • Research Tool: Anisomycin is widely used in molecular biology research to study protein synthesis and cellular stress responses.
  • Potential Therapeutic Uses: Its ability to modify memory consolidation has led to investigations into its potential as a therapeutic agent for conditions related to memory disorders .

Anisomycin interacts with various compounds and biological systems:

  • Drug Interactions: It may increase the risk of methemoglobinemia when combined with certain anesthetics like ethyl chloride. Understanding these interactions is crucial for safe therapeutic applications .
  • Cellular Interactions: Anisomycin's activation of MAPK signaling pathways highlights its role in cellular stress responses and apoptosis, making it a subject of interest in cancer research and neurobiology.

Several compounds share structural or functional similarities with anisomycin. Here are some notable examples:

Compound NameStructure SimilarityPrimary FunctionUnique Aspects
CycloheximideSimilar ribosome targetInhibits protein synthesis in eukaryotesDerived from Streptomyces griseus, used primarily in research
PuromycinSimilar mechanismInhibits protein synthesisFunctions as an analog of aminoacyl-tRNA
TetracyclineStructural similarityBroad-spectrum antibioticInhibits bacterial protein synthesis through a different mechanism
ErythromycinRelated structureAntibiotic targeting bacterial ribosomesMacrolide antibiotic with distinct binding sites

Anisomycin's unique ability to affect both protein and DNA synthesis while also having implications for memory processes distinguishes it from these similar compounds. Additionally, its specific action on eukaryotic ribosomes makes it particularly valuable in research settings focused on mammalian cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

265.13140809 g/mol

Monoisotopic Mass

265.13140809 g/mol

Boiling Point

398.7±42.0 °C at 760 mmHg

Heavy Atom Count

19

Application

Anisomycin is used as a antineoplastic agent that inhibits or prevents the proliferation of neoplasms.

Appearance

Solid powder

Melting Point

140-141ºC

Storage

−20°C

UNII

6C74YM2NGI

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.39%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (29.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (27.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiprotozoal Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22862-76-6

Wikipedia

Anisomycin

Dates

Modify: 2023-08-15
Sobin, Ben A; Tanner Jr, Fred W; Anisomycin, 1 A new anti-protozoan antibiotic, Journal of the American Chemical Society, 7615, 4053-4053. DOI:10.1021/ja01644a076

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